molecular formula C17H15FN4O B3016415 1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-64-0

1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3016415
CAS No.: 866866-64-0
M. Wt: 310.332
InChI Key: ROQJAQYCCHMAEO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative with a molecular formula of C17H15FN4O and a molecular weight of 310.33 g/mol. The compound features a 1,2,3-triazole core substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with a carboxamide moiety linked to a 4-methylphenyl group, and at the 5-position with a methyl group. Its structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical and biological properties. Synthetic routes typically involve coupling 5-methyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-methylaniline via activation with thionyl chloride, as described in related triazole syntheses .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-3-7-14(8-4-11)19-17(23)16-12(2)22(21-20-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQJAQYCCHMAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne

    Introduction of Substituents: The fluorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. The specific conditions and reagents used can vary, but common reagents include fluorobenzene and methylbenzene derivatives.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved through the reaction of the triazole derivative with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C17H15FN4OC_{17}H_{15}FN_{4}O and is characterized by a triazole ring system with fluorophenyl and methylphenyl substituents. The synthesis typically involves multi-step procedures, including methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency in forming triazole linkages .

Synthesis Overview

  • Method : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Reagents : 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone.
  • Conditions : Conducted in ethanol with glacial acetic acid as a catalyst .

Research indicates that 1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant biological activity, particularly in the modulation of enzyme activity and interaction with various receptors. The compound has shown potential in:

  • Anticancer Activity : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Studies have suggested that triazole derivatives can interfere with signaling pathways critical for tumor growth.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Its mechanism often involves binding to active sites on enzymes to inhibit their activity .

Applications in Drug Discovery

Due to its promising biological properties, this compound is included in various screening libraries aimed at discovering new therapeutic agents. It is part of the Protein Kinases Inhibitors Library, suggesting its potential role in targeting kinases involved in cancer and other diseases .

Case Studies and Comparative Analysis

Several studies have documented the effectiveness of triazole derivatives similar to this compound. Below is a comparative analysis highlighting structural features and unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideSimilar triazole structureLacks additional phenyl group; may exhibit different biological activity
5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazoleContains benzimidazole instead of triazoleDifferent pharmacological properties due to ring structure
1-Bis(4-fluorophenyl)methyl piperazineLacks triazole ringPotentially different biological activities due to structural differences

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit or activate specific enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Triazole Derivatives

Compound Name Substituent at 1-Position Substituent at 4-Position Key Structural Differences Molecular Weight (g/mol)
Target Compound 4-Fluorophenyl N-(4-methylphenyl) carboxamide Reference 310.33
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (E141-0502) 4-Ethoxyphenyl N-(4-methylphenyl) carboxamide Ethoxy (electron-donating) vs. fluorine (electron-withdrawing) 336.39
1-(4-Ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Compound 31) 4-Ethylphenyl N-(4-methylphenyl) carboxamide Ethyl (hydrophobic) vs. fluorine (polar) 324.40
1-(4-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (C200-3223) 4-Fluorophenyl N-(2-methylphenyl) carboxamide Ortho-methyl vs. para-methyl on amide substituent 310.33
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl N-(2,5-dichlorophenyl) carboxamide Amino group at 5-position vs. methyl in target 347.21
  • Electronic Effects : The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to ethoxy (E141-0502) or ethyl (Compound 31) substituents .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing : In related triazoles (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate), substituents like formyl groups induce steric strain (dihedral angle = 74.02°), whereas the target’s methyl groups may allow for tighter packing .

Biological Activity

1-(4-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H15FN4OC_{17}H_{15}FN_4O. Its structure features a triazole ring substituted with a fluorophenyl group, a methyl group, and a methylphenyl group. The presence of these substituents contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC17H15FN4O
IUPAC NameThis compound
SMILESCc1c(C(Nc2ccc(C)cc2)=O)nnn1-c(cc1)ccc1F
InChIInChI=1S/C17H15FN4O

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Introduction of Substituents : The fluorophenyl and methylphenyl groups are introduced via nucleophilic substitution reactions.
  • Carboxamide Formation : The final step involves the reaction of the triazole derivative with an appropriate amine under dehydrating conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Mechanism of Action : The compound interacts with specific molecular targets within cancer cells, potentially inhibiting key enzymes involved in tumor growth. It has been noted to influence pathways such as NF-κB signaling, which is crucial in cancer cell proliferation and survival .
  • Case Study : A study demonstrated that similar triazole compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range .

Antimicrobial Activity

The antimicrobial properties of triazoles have also been well-documented:

  • Spectrum of Activity : Compounds similar to this compound have shown moderate to good activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The presence of the hydrazide function in related structures has been linked to enhanced antimicrobial effects .

Research Findings

A selection of research findings relevant to the biological activity of this compound includes:

Study ReferenceFindings
The compound was included in screening libraries for protein kinase inhibitors.
Demonstrated significant anticancer activity against various cell lines with promising IC50 values.
Highlighted interactions with targets involved in NF-κB signaling pathways leading to apoptosis in cancer cells.

Q & A

Q. Efficiency Metrics :

  • Typical yields for analogous triazole syntheses range from 45–65% .
  • Purity (>95%) can be achieved via recrystallization or column chromatography.

How can researchers address solubility limitations of this compound in aqueous systems during in vitro assays?

Basic Research Question
The compound’s low water solubility (common in triazole derivatives ) can be mitigated by:

  • Co-solvent systems : Use DMSO:water (≤1% DMSO) to maintain biological activity.
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) at 0.1–0.5% w/v.
  • Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the triazole ring while preserving bioactivity .

What strategies are recommended for resolving contradictory data regarding its dual COX-2/HDAC inhibition versus selective targeting observed in different studies?

Advanced Research Question
Contradictory inhibition profiles may arise from:

  • Assay conditions : Varying pH, co-factor concentrations, or enzyme isoforms.
  • Orthogonal validation :
    • COX-2 : Use prostaglandin E₂ (PGE₂) ELISA to confirm inhibition.
    • HDACs : Employ fluorometric activity assays across isoforms (HDAC1 vs. HDAC6) .
  • Kinetic studies : Determine IC₅₀ values under standardized conditions to clarify selectivity.

How to design structure-activity relationship (SAR) studies focusing on triazole ring modifications to improve target specificity?

Advanced Research Question
SAR Strategy :

Core modifications :

  • Replace the 4-fluorophenyl group with bulkier substituents (e.g., naphthyl) to assess steric effects on binding.
  • Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties.

Substituent libraries : Synthesize derivatives with varied alkyl/aryl groups at the 5-methyl and N-aryl positions.

Biological evaluation : Screen against COX-2, HDACs, and off-target kinases to identify selectivity trends .

What analytical techniques are critical for characterizing structural integrity post-synthesis?

Basic Research Question
Key Methods :

  • X-ray crystallography : Resolve crystal structure (e.g., monoclinic P21/c system observed in analogs ).
  • NMR spectroscopy : Confirm substituent positions (¹H/¹³C NMR for aromatic protons and methyl groups).
  • HPLC-MS : Verify purity (>98%) and molecular weight (C₁₇H₁₆FN₅O; MW 337.34 g/mol) .

What computational approaches best predict binding modes with HDAC isoforms given its flexible substituents?

Advanced Research Question
Computational Workflow :

Molecular docking : Use AutoDock Vina to model interactions with HDAC1 (zinc-binding domain) and HDAC6 (tubulin-binding domain).

Molecular dynamics (MD) : Simulate ligand flexibility (e.g., 4-methylphenyl rotation) over 100 ns to assess stability.

Free-energy calculations : MM-GBSA to rank binding affinities for isoform-specific design .

How to validate off-target effects in kinase signaling pathways using proteome-wide screening?

Advanced Research Question
Methodology :

  • Kinase profiling arrays : Screen at 10 µM against 468 human kinases (e.g., DiscoverX KINOMEscan).
  • Chemoproteomics : Use ATP- or ADP-competitive probes to identify non-canonical targets.
  • Dose-response validation : Confirm hits with IC₅₀ determination for kinases showing >50% inhibition .

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